
匹可莫司钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Picomonosulfate sodium, also known as sodium picosulfate, is a stimulant laxative used primarily for the treatment of constipation and for bowel cleansing before medical procedures such as colonoscopy. It is a prodrug that is metabolized in the colon to its active form, which stimulates bowel movements by increasing peristalsis.
科学研究应用
Picomonosulfate sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.
Biology: It is used to study the effects of laxatives on the gastrointestinal system and to investigate the metabolism of prodrugs.
Medicine: It is used in clinical settings for bowel cleansing before procedures and for treating constipation.
Industry: It is used in the pharmaceutical industry for the production of laxative formulations
作用机制
Target of Action
Picomonosulfate sodium, also known as Sodium picosulfate, is primarily used as a stimulant laxative . Its primary targets are the mucosa of the large intestine and the rectum . These targets play a crucial role in the regulation of bowel movements and water-electrolyte balance in the body .
Mode of Action
Picomonosulfate sodium works by inhibiting the absorption of water and electrolytes , and increasing their secretion into the intestinal lumen . It is hydrolyzed by a colonic bacterial enzyme, sulfatase 2, to form an active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which acts directly on the colonic mucosa to stimulate colonic peristalsis .
Biochemical Pathways
It is known that the compound’s action involves thestimulation of peristalsis in the gut . This is likely to involve multiple signaling pathways that regulate muscle contraction and relaxation in the intestinal wall. The downstream effects include increased bowel movements and the facilitation of stool passage.
Pharmacokinetics
It is known that the compound is aprodrug , meaning it is metabolized in the body to produce its active form, BHPM . This process occurs in the colon, mediated by colonic bacteria .
Result of Action
The primary result of Picomonosulfate sodium’s action is the induction of bowel movements , which helps in the treatment of constipation and in the preparation of the colon for procedures like colonoscopy . It achieves this by increasing peristalsis in the gut, leading to the evacuation of the bowel .
Action Environment
The action of Picomonosulfate sodium can be influenced by various environmental factors. For instance, the presence of certain gut bacteria is necessary for the conversion of the compound into its active form . Additionally, the compound’s efficacy may be affected by the patient’s hydration status, as adequate fluid intake is necessary to prevent dehydration due to increased water secretion into the intestine .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of picomonosulfate sodium typically involves the use of bisacodyl as a starting material. The process includes a hydrolysis reaction followed by a sulfating reaction. The hydrolysis reaction breaks down bisacodyl, and the subsequent sulfating reaction introduces the sulfate groups necessary to form picomonosulfate sodium .
Industrial Production Methods: Industrial production of picomonosulfate sodium follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be simple and efficient, ensuring high purity of the final product. The production method meets the quality standards required by European and United States Pharmacopeia .
化学反应分析
Types of Reactions: Picomonosulfate sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of various oxidized products.
Reduction: This reaction involves the gain of electrons and can convert picomonosulfate sodium into different reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the chemical structure of picomonosulfate sodium.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield sulfides .
相似化合物的比较
Bisacodyl: Another stimulant laxative with a similar mechanism of action.
Senna: A natural laxative that also stimulates bowel movements.
Docusate: A stool softener that works differently by increasing the water content in the stool.
Uniqueness: Picomonosulfate sodium is unique in its specific mechanism of action as a prodrug that is activated in the colon. This targeted activation reduces systemic side effects and makes it particularly effective for bowel cleansing before medical procedures .
属性
CAS 编号 |
32500-19-9 |
|---|---|
分子式 |
C18H14NNaO5S |
分子量 |
379.4 g/mol |
IUPAC 名称 |
sodium;[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1 |
InChI 键 |
JHXGMACYSBECRB-UHFFFAOYSA-M |
手性 SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] |
SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] |
规范 SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+] |
同义词 |
4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen Sulfate) Sodium Salt (1:1); _x000B_4,4’-(2-Pyridylmethylene)di-phenol Mono(hydrogen sulfate) Ester Monosodium Salt; 4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen sulfate) Monosodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



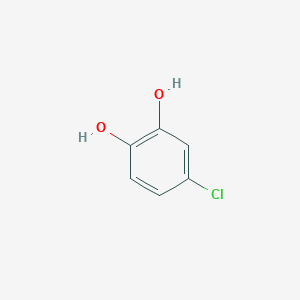

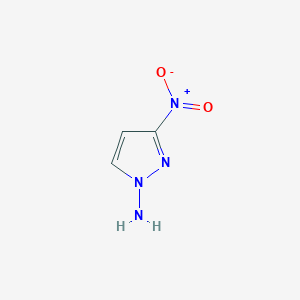
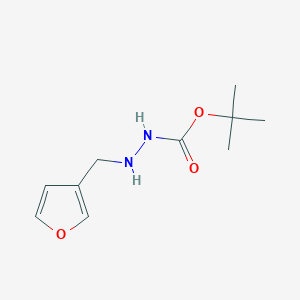

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate](/img/structure/B124270.png)
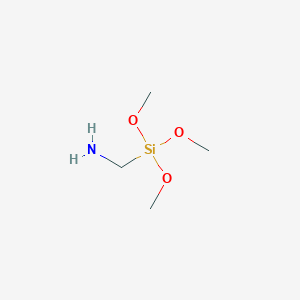
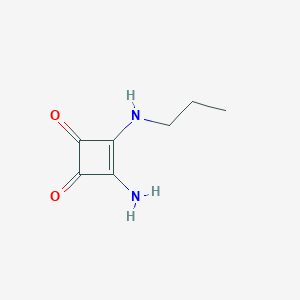

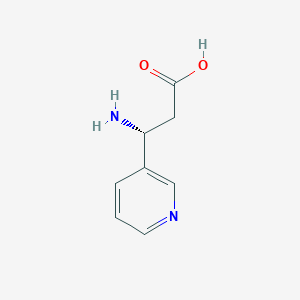
![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)


